molecular formula C11H11NO6S B1419284 3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid CAS No. 1105058-09-0

3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid

Cat. No.: B1419284
CAS No.: 1105058-09-0
M. Wt: 285.28 g/mol
InChI Key: NCANXPQBPYADOG-UHFFFAOYSA-N
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Description

3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C11H11NO6S. It is characterized by a benzene ring substituted with a sulfamoyl group and a 2-oxooxolan-3-yl moiety. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-oxooxolan-3-yl)sulfamoyl]benzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-oxooxolan-3-ylamine and benzoic acid derivatives.

  • Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts, to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be employed in biological studies to investigate its interactions with biological molecules and pathways.

  • Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(2-oxooxolan-3-yl)sulfamoyl]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfamoyl group and the oxo group play crucial roles in these interactions, leading to various biological and chemical activities.

Comparison with Similar Compounds

  • 3-[(2-oxooxolan-3-yl)oxolan-2-one: This compound shares a similar oxo group and ring structure.

  • 3-methyl-N-(2-oxooxolan-3-yl)butanamide: Another compound with a related oxo group and amide functionality.

Uniqueness: 3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological activities.

Properties

IUPAC Name

3-[(2-oxooxolan-3-yl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6S/c13-10(14)7-2-1-3-8(6-7)19(16,17)12-9-4-5-18-11(9)15/h1-3,6,9,12H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCANXPQBPYADOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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